An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-triazolo[1,5-a]pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-triazolo[1,5-a]pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a pivotal heterocyclic building block in the realms of medicinal chemistry and agrochemical synthesis. Its strategic importance is primarily derived from the fused triazole-pyrimidine scaffold, which is isoelectronic with the purine ring system, rendering it a valuable bio-isostere in drug design.[2] The presence of two reactive chlorine atoms at the 5- and 7-positions provides versatile handles for synthetic modification, allowing for the generation of diverse compound libraries.[2] This guide offers a comprehensive analysis of the core physicochemical properties of this compound, providing both reported data and field-proven methodologies for its characterization. Understanding these properties is critical for its effective utilization in synthesis, formulation, and biological screening.
Chemical Identity and Molecular Structure
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a nitrogen-rich heterocyclic compound. The fusion of the 1,2,4-triazole ring with the pyrimidine ring creates a unique electronic and structural architecture. The electron-withdrawing nature of the two chlorine atoms significantly influences the reactivity of the pyrimidine ring, making the 5- and 7-positions susceptible to nucleophilic substitution.[2]
Caption: Chemical structure of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 78706-26-0 | [2] |
| Molecular Formula | C₅H₂Cl₂N₄ | [2] |
| Molecular Weight | 189.00 g/mol | [2] |
| InChIKey | LQKFTGMXROMIGG-UHFFFAOYSA-N | [2] |
Physicochemical Data
A thorough understanding of the physicochemical properties is paramount for predicting a compound's behavior in various chemical and biological systems.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method | Source |
| Melting Point | 164-166 °C | Experimental | Commercially available data |
| Boiling Point | Data not available | - | - |
| logP (Octanol-Water Partition Coefficient) | 2.0 | Predicted (XlogP) | [4] |
| pKa | Data not available | - | - |
| Solubility | Insoluble in water; Soluble in polar aprotic solvents (e.g., acetonitrile, DCM) | Inferred from synthetic protocols | [1] |
| Crystal System | Monoclinic | X-ray Diffraction (XRD) | Inferred from related compounds |
| Space Group | P2₁/c | X-ray Diffraction (XRD) | Inferred from related compounds |
Melting Point
The melting point of a solid is a critical indicator of its purity. For 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, the experimentally determined melting point is in the range of 164-166 °C . A sharp melting range is indicative of high purity. Impurities will typically broaden and depress the melting point.
Solubility Profile
While quantitative solubility data is not extensively published, its behavior in various synthetic procedures provides valuable insights. It is reported to be insoluble in water, a characteristic influenced by the presence of the two chlorine atoms which increases its lipophilicity. However, it exhibits solubility in polar aprotic solvents such as acetonitrile and dichloromethane, which are commonly used as reaction media for its derivatization.[1] Methoxy-substituted analogs have been noted to have improved aqueous solubility, suggesting that the chloro derivatives require solvent extraction for aqueous workups.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a crucial parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A predicted XlogP of 2.0 suggests that 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine has a moderate degree of lipophilicity.[4] This value is consistent with its observed insolubility in water and solubility in organic solvents. The halogenated groups on the pyrimidine ring are known to enhance lipophilicity.
Acidity/Basicity (pKa)
The pKa value(s) of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine have not been experimentally reported. The triazolopyrimidine core contains several nitrogen atoms that can potentially be protonated. The pKa of a compound is a critical determinant of its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Spectroscopic and Crystallographic Characterization
Spectroscopic and crystallographic data provide unambiguous confirmation of the chemical structure and insights into its electronic and conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In DMSO-d₆, a characteristic singlet is observed at approximately δ 8.72 ppm , which is attributed to the proton at the C6 position of the pyrimidine ring. The exact chemical shift can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion peak [M+H]⁺ at m/z 188.97 .[4] The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms.
Infrared (IR) Spectroscopy
While a specific IR spectrum for this compound is not widely published, characteristic absorption bands would be expected for the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the heterocyclic system, and C-Cl stretching.
UV-Vis Spectroscopy
The electronic absorption spectra of triazolopyrimidine derivatives have been studied, and the observed transitions are typically assigned as charge transfer (CT), localized, and delocalized π-π* transitions. The exact wavelengths and intensities of absorption would be influenced by the solvent polarity.
X-ray Crystallography
While a specific crystal structure for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is not publicly available, related triazolopyrimidine derivatives have been characterized by single-crystal X-ray diffraction. For instance, some derivatives have been shown to crystallize in a monoclinic system with the space group P2₁/c . Such analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocols
The following section outlines standardized, field-proven protocols for the determination of key physicochemical properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine and related heterocyclic compounds.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp and well-defined melting point is indicative of a pure compound.
Protocol:
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Ensure the sample is completely dry and finely powdered.
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Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
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Reduce the heating rate to 1-2 °C/min.
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Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Determination of Solubility
Rationale: Understanding the solubility of a compound in various solvents is crucial for its synthesis, purification, formulation, and biological testing.
Protocol (Shake-Flask Method):
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Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
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Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Calculate the solubility in units of mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Determination of pKa by Potentiometric Titration
Rationale: The pKa is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state in different environments.
Protocol:
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Calibrate a pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water, methanol-water mixture).
-
If the compound is expected to be acidic, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). If basic, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition of the titrant.
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve.
Reactivity and Synthetic Applications
The physicochemical properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine directly influence its reactivity. The two chlorine atoms are excellent leaving groups, making the compound a versatile precursor for a wide range of derivatives through nucleophilic substitution reactions.[2] This reactivity is the cornerstone of its utility in the synthesis of libraries of compounds for screening as potential therapeutics and agrochemicals.[2] For instance, it serves as a key intermediate in the development of inhibitors for therapeutic targets like cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinases (PI3K).[2]
Caption: Reactivity of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Safety and Handling
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For storage, it is recommended to keep it under an inert atmosphere at 2-8°C.[2]
Conclusion
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its versatile synthetic utility. This guide has consolidated the available physicochemical data and provided standardized protocols for its characterization. A comprehensive understanding of its properties, from solubility and lipophilicity to its spectroscopic signature, is essential for researchers aiming to leverage its potential in the design and development of novel bioactive molecules. Further experimental work to fully elucidate all its physicochemical parameters would be a valuable contribution to the scientific community.
References
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. Available at: [Link]
-
5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine. PubChem. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine (C5H2Cl2N4) [pubchemlite.lcsb.uni.lu]
